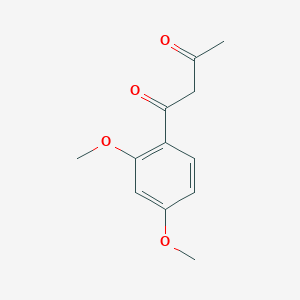

1-(2,4-Dimethoxyphenyl)butane-1,3-dione

Description

Overview of 1,3-Diketone Scaffold in Contemporary Organic Chemistry

The 1,3-diketone moiety is a fundamental structural motif in organic chemistry, characterized by two carbonyl groups separated by a single carbon atom. This arrangement confers unique chemical properties that make these compounds highly valuable as synthetic intermediates. researchgate.netijpras.com One of the most defining features of 1,3-diketones is their ability to exist as a mixture of keto and enol tautomers. The enol form is notably stabilized by an intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring. nih.gov This keto-enol tautomerism is central to their reactivity and applications. nih.gov

The acidic nature of the central methylene (B1212753) protons, flanked by two electron-withdrawing carbonyl groups, allows for easy deprotonation to form a stable enolate anion. This nucleophilic enolate is a cornerstone of C-C bond formation in a multitude of reactions. wikipedia.org Consequently, 1,3-diketones are extensively used as key building blocks for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds like pyrazoles and isoxazoles. ijpras.comnih.gov Their ability to act as bidentate ligands to form stable metal chelates has also led to their widespread use in coordination chemistry and catalysis. chemrxiv.org

Significance of Aryl-Substituted 1,3-Diketones in Chemical Research

The introduction of an aryl substituent onto the 1,3-diketone scaffold significantly influences its electronic properties and reactivity. Aryl-substituted 1,3-diketones are crucial precursors in the synthesis of various biologically active compounds and functional materials. chemrxiv.orgmdpi.com The aryl group, through its electronic effects (whether electron-donating or electron-withdrawing), can modulate the acidity of the methylene protons and influence the keto-enol equilibrium. mdpi.com

These compounds are pivotal in the synthesis of flavonoids, a class of natural products with significant biological activities. mdpi.com Moreover, their metal complexes are investigated for applications ranging from catalysis to materials science, including the development of luminescent materials. nih.govrsc.org The versatility of aryl-β-diketones makes them a subject of continuous research, with ongoing efforts to develop new synthetic methodologies and explore their potential in medicinal chemistry and materials science. researchgate.netchemrxiv.org

Specific Focus on 1-(2,4-Dimethoxyphenyl)butane-1,3-dione and Related Dimethoxyphenyl Analogues

This compound (CAS No. 65547-54-8) is a specific example of an aryl-β-diketone where the aryl group is a dimethoxy-substituted phenyl ring. chemicalbook.com The presence of two methoxy (B1213986) groups, which are electron-donating, is expected to influence the compound's electronic structure and reactivity.

The primary synthetic route to this class of compounds is the Claisen condensation. wikipedia.orgmdpi.comlibretexts.org This reaction involves the base-mediated condensation of an appropriate ketone with an ester. For the synthesis of this compound, the likely precursors would be 2,4-dimethoxyacetophenone and an acetate (B1210297) ester, such as ethyl acetate. researchgate.net

| Property | Value |

|---|---|

| CAS Number | 65547-54-8 chemicalbook.com |

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| Canonical SMILES | CC(=O)CC(=O)C1=C(C=C(C=C1)OC)OC |

Like other unsymmetrical β-diketones, this compound is expected to exhibit keto-enol tautomerism, with the enol form potentially being favored due to conjugation with the aromatic ring. stackexchange.com The position of the methoxy groups on the phenyl ring is crucial in determining the electronic and steric environment of the molecule, which in turn affects its properties and reactivity compared to other methoxy-substituted analogues.

| Compound Name | CAS Number | Aryl Substituent |

|---|---|---|

| 1-(4-Methoxyphenyl)butane-1,3-dione | 4023-80-7 nih.govchemicalbook.com | 4-Methoxyphenyl |

| This compound | 65547-54-8 chemicalbook.com | 2,4-Dimethoxyphenyl |

| 1-(3,4-Dimethoxyphenyl)butane-1,3-dione | 61772-18-3 | 3,4-Dimethoxyphenyl |

Current Research Landscape and Knowledge Gaps Pertaining to the Chemical Compound

While the broader class of aryl-β-diketones is well-studied, a survey of the scientific literature reveals that this compound itself has not been the subject of extensive, dedicated research. Much of the available information is inferred from studies on analogous compounds, particularly those with a single methoxy substituent or different substitution patterns. nih.govnih.gov

The primary knowledge gap concerns the detailed experimental characterization and application of this specific compound. There is a lack of published data on its crystal structure, comprehensive spectroscopic analysis (beyond basic confirmation of synthesis), and a thorough investigation of its keto-enol tautomeric equilibrium under various conditions. rsc.org

Furthermore, while its potential as a precursor for heterocyclic synthesis is high, specific studies demonstrating its utility in creating novel pyrazoles, isoxazoles, or chromones are limited. The biological activity of compounds derived from this compound remains a largely unexplored area. Similarly, its potential as a ligand in coordination chemistry, and the properties of its corresponding metal complexes, have not been systematically investigated. nih.gov This represents a significant opportunity for future research to explore the unique properties that the 2,4-dimethoxy substitution pattern might impart, potentially leading to new applications in medicinal chemistry and material science.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)butane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(13)6-11(14)10-5-4-9(15-2)7-12(10)16-3/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKXFNIJKRGQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,4 Dimethoxyphenyl Butane 1,3 Dione and Analogues

Classical Synthetic Approaches

Traditional methods for synthesizing 1,3-diketones have long been established, offering reliable, albeit sometimes strenuous, pathways to these compounds. These approaches often involve condensation or rearrangement reactions that are fundamental to organic synthesis.

Claisen Condensation-Type Reactions Utilizing Activated Esters and Ketones

The Claisen condensation is the most classical and widely utilized method for the synthesis of 1,3-diketones, involving the reaction between a ketone and an ester in the presence of a strong base. nih.gov For the synthesis of 1-(2,4-dimethoxyphenyl)butane-1,3-dione, this would typically involve the reaction of 2,4-dimethoxyacetophenone with an activated acetic acid derivative, such as ethyl acetate (B1210297). The base, commonly sodium ethoxide or sodium hydride, deprotonates the α-carbon of the ketone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent protonation yields the final β-diketone.

Recent modifications have expanded the scope of this reaction. One such advancement involves the direct synthesis of β-diketones from carboxylic acids and ketones, mediated by trifluoroacetic anhydride (B1165640) (TFAA) and triflic acid (TfOH). beilstein-journals.org This protocol allows for the direct activation of both the carboxylic acid and the ketone within the reaction, streamlining the process. beilstein-journals.org

Table 1: Representative Claisen Condensation for Diketone Synthesis

| Ketone | Acylating Agent | Base/Mediator | Product | Ref |

| 2,4-Dimethoxyacetophenone | Ethyl Acetate | Sodium Hydride | This compound | ijpras.com |

| Aromatic Ketones | Carboxylic Acids | TFAA/TfOH | Corresponding 1,3-Diketones | beilstein-journals.org |

| Acetophenone (B1666503) | N-Acylbenzotriazoles | MgBr₂·OEt₂, i-Pr₂NEt | 1-Phenylbutane-1,3-dione | organic-chemistry.org |

Modified Baker-Venkataraman Rearrangement Protocols for Diketone Formation

The Baker-Venkataraman rearrangement is another cornerstone in the synthesis of 1,3-diketones, particularly for aromatic variants. wikipedia.org This reaction involves the intramolecular rearrangement of a 2-acyloxyacetophenone precursor under basic conditions to form the desired diketone. wikipedia.orgorganic-chemistry.org The mechanism proceeds through the formation of an enolate by abstraction of the α-hydrogen of the ketone, followed by an intramolecular acyl transfer. wikipedia.org

To synthesize this compound via this route, one would start with 2-acetoxy-4,6-dimethoxyacetophenone. Treatment with a base like potassium hydroxide (B78521) promotes the rearrangement. wikipedia.org An eco-friendly modification of this protocol involves the solvent-free grinding of the 2-aroyloxyacetophenone with pulverized potassium hydroxide at room temperature, which has been shown to be highly efficient for producing analogues like 1-(2,4-dihydroxyphenyl)-3-aryl-propane-1,3-diones. bas.bg This method avoids the use of hazardous organic solvents. bas.bg

Table 2: Baker-Venkataraman Rearrangement for Diketone Synthesis

| Precursor | Base | Conditions | Product | Ref |

| 2-Acetoxyacetophenones | Potassium Hydroxide | Pyridine (B92270) | 1,3-Diketones | wikipedia.org |

| 2-Aroyloxy-4-hydroxyacetophenones | Pulverized KOH | Solvent-free, Room Temp. | 1-(2,4-Dihydroxyphenyl)-3-aryl-propane-1,3-diones | bas.bg |

| Chiral 2-acetyl-1-hydroxyanthraquinone esters | Base | N/A | Chiral ketides with low racemization | researchgate.net |

Multi-Step Synthetic Sequences for Complex Diketone Derivatives

The synthesis of more complex derivatives of this compound often requires multi-step sequences. These routes allow for the introduction of various substituents and functionalities onto the diketone scaffold. An illustrative example is the synthesis of a brackenin-like molecule, 1,4-bis-(2,4-dimethoxyphenyl)-2,3-bis(4-methoxybenzyl)butane-1,4-dione, which starts from commercially available 2,4-dimethoxybenzaldehyde (B23906). niscpr.res.in

This particular synthesis involves several key steps:

Reaction of 2,4-dimethoxybenzaldehyde with vinyl bromide to form a carbinol. niscpr.res.in

Oxidation of the carbinol to an enone. niscpr.res.in

Condensation of the enone with the initial benzaldehyde (B42025) to form a 1,4-dicarbonyl compound. niscpr.res.in

Alkylation at the α,α'-positions to introduce the 4-methoxybenzyl groups, yielding the final complex diketone. niscpr.res.in

Such multi-step approaches provide the flexibility needed to construct highly substituted and complex diketone structures that are not accessible through simpler, direct methods.

Modern and Advanced Synthetic Protocols

In recent years, synthetic chemistry has moved towards developing more efficient, atom-economical, and environmentally benign methodologies. These modern protocols are increasingly applied to the synthesis of β-diketones.

One-Pot Synthesis Strategies for Enhanced Efficiency and Yield

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For diketone synthesis, one-pot procedures can streamline complex transformations. For instance, a one-pot method for preparing γ-diketones involves the conjugate addition of nitroalkanes to α,β-unsaturated ketones. organic-chemistry.org Although this yields a different isomer, it highlights the potential of one-pot strategies in dicarbonyl synthesis.

More directly related to β-diketones, one-pot procedures have been developed for the synthesis of pyrazoles directly from carboxylic acids and ketones, a process that proceeds through an intermediate 1,3-diketone. beilstein-journals.org This demonstrates the feasibility of generating the this compound intermediate and converting it in situ to a more complex heterocyclic product in a single pot.

Electrochemical Radical Reaction Pathways for C-C Bond Construction

Electrochemical synthesis has emerged as a powerful and sustainable tool in modern organic chemistry, utilizing electricity to drive chemical reactions. rsc.org This approach can replace hazardous chemical oxidants or reductants and often proceeds under mild conditions. For the synthesis of 1,3-diketones, electrochemical methods can facilitate the crucial C-C bond formation step.

Electrochemical strategies can be employed for the α-functionalization of ketones. For example, iodide-mediated α-oxidation of ketones can generate carbon-centered α-radicals or α-halo compounds, which are precursors for C-C bond formation. rsc.org While a direct electrochemical synthesis of this compound is not extensively documented, the principles of electrochemical oxidative C-C bond cleavage and formation suggest its potential. acs.orgacs.org These methods could involve the generation of an acyl radical from an aldehyde or carboxylic acid derivative, which then couples with an enolate of 2,4-dimethoxyacetophenone generated electrochemically. Such radical pathways offer novel disconnections for constructing the β-diketone core. rsc.org

Precursor Materials and Reactants

The selection of appropriate starting materials is critical for the successful synthesis of the target diketone. The structure of this compound dictates the use of a substituted acetophenone and a simple ester to construct the carbon skeleton.

The key precursor for the aromatic portion and one of the carbonyl groups of this compound is 2,4-dimethoxyacetophenone . This aryl methyl ketone provides the core structure onto which the remaining part of the diketone is built. ijpras.com In a typical Claisen condensation, the methyl group of the acetophenone is deprotonated by a strong base to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of an ester. libretexts.orgopenstax.org

While acetophenones are the direct precursors in this condensation, aromatic aldehydes can also serve as starting materials in related synthetic pathways. For instance, aromatic aldehydes can be condensed with ethyl diazoacetate in the presence of various catalysts to yield β-keto esters, which are structurally related to β-diketones. organic-chemistry.org However, for the direct synthesis of this compound, 2,4-dimethoxyacetophenone is the more conventional and direct building block.

To complete the butane-1,3-dione structure, a two-carbon acyl group is introduced via an ester reactant.

Ethyl Acetate : This is the most common and straightforward reagent for introducing the acetyl group (the "butane-1,3-dione" part of the molecule). In the Claisen condensation, the enolate of 2,4-dimethoxyacetophenone attacks the carbonyl of ethyl acetate. openstax.orgwordpress.com Following the nucleophilic attack, the ethoxide group is eliminated, leading to the formation of the β-diketone. openstax.org

Ethyl Trifluoroacetate : This reagent is used to synthesize fluorinated analogues, such as 4,4,4-trifluoro-1-(2,4-dimethoxyphenyl)butane-1,3-dione. The reaction mechanism is analogous to that with ethyl acetate. The use of fluorinated esters is a common strategy in the synthesis of β-diketones due to the unique properties conferred by the fluorine atoms. researchgate.netd-nb.info

The general scheme for this crossed Claisen condensation is presented below:

Reaction Scheme for the Synthesis of Aryl Butane-1,3-diones

| Reactant 1 (Ketone) | Reactant 2 (Ester) | Product (β-Diketone) |

| 2,4-Dimethoxyacetophenone | Ethyl Acetate | This compound |

| 2,4-Dimethoxyacetophenone | Ethyl Trifluoroacetate | 4,4,4-Trifluoro-1-(2,4-dimethoxyphenyl)butane-1,3-dione |

Catalysis and Reaction Condition Optimization

The choice of catalyst and reaction conditions is paramount in driving the Claisen condensation towards high yields and purity. The reaction is typically thermodynamically controlled, with the final deprotonation of the product diketone being the driving force. chemistrysteps.comorganic-chemistry.org

A strong base is essential to generate the necessary enolate from the ketone precursor. wikipedia.org The base must be strong enough to deprotonate the α-carbon of the ketone but should not interfere with the reaction through saponification of the ester. libretexts.org

Sodium Methoxide (B1231860) (NaOMe) : As a strong alkoxide base, sodium methoxide is frequently used in Claisen condensations. junyuanpetroleumgroup.commdpi.com It effectively generates the ketone enolate to initiate the condensation. Sodium ethoxide (NaOEt) and sodium hydride (NaH) are also powerful bases used for this purpose, often leading to high yields. ijpras.comd-nb.infoorganic-chemistry.org The choice of alkoxide base should ideally match the alcohol portion of the ester to prevent transesterification side reactions. chemistrysteps.com

Potassium Carbonate (K₂CO₃) : While strong bases like sodium methoxide are common, milder bases such as potassium carbonate have been successfully employed in related Claisen-Schmidt condensation reactions, which involve aldehydes and ketones. scispace.comresearchgate.net In the context of a Claisen condensation for β-diketone synthesis, using a weaker base like potassium carbonate would likely require more forcing conditions (e.g., higher temperatures) and may result in lower yields compared to stronger bases, as the equilibrium is less favorable.

Comparison of Common Bases in Condensation Reactions

| Base | Type | Typical Application | Notes |

| Sodium Methoxide (NaOMe) | Strong Base (Alkoxide) | Claisen Condensation | Highly effective for generating enolates from ketones and esters. junyuanpetroleumgroup.com |

| Sodium Ethoxide (NaOEt) | Strong Base (Alkoxide) | Claisen Condensation | A standard base for this reaction, especially when using ethyl esters. ijpras.com |

| Sodium Hydride (NaH) | Strong Base | Claisen Condensation | A very strong, non-nucleophilic base that avoids transesterification. organic-chemistry.org |

| Potassium Carbonate (K₂CO₃) | Mild Base | Claisen-Schmidt Condensation | Generally requires more forcing conditions for Claisen condensations. scispace.com |

Although the classic Claisen condensation is base-mediated, alternative acid-catalyzed routes to 1,3-diketones have been developed. One such method involves the use of a trifluoroacetic anhydride (TFAA) and triflic acid (TfOH) system to promote the acylation of ketones. nih.gov Furthermore, Lewis acids can also catalyze the C-acylation of ketones. nih.gov These methods provide an alternative synthetic strategy, particularly when base-sensitive functional groups are present in the precursor molecules. A patent has also described the use of acid catalysts in a multi-step process to produce related fluorinated diketones. google.com

The electronic nature of substituents on the aromatic ring of the acetophenone precursor significantly influences the reaction. numberanalytics.com The 2,4-dimethoxyacetophenone precursor contains two methoxy (B1213986) groups, which are strong electron-donating groups.

These electron-donating groups increase the electron density on the aromatic ring and can slightly decrease the acidity of the α-protons on the methyl group of the ketone compared to an unsubstituted acetophenone. However, the most critical role of substituents is observed in the acidity of the final β-diketone product. The formation of the highly resonance-stabilized enolate of the product β-diketone upon deprotonation by the base is the thermodynamic driving force of the entire reaction. openstax.orgchemistrysteps.com While electron-withdrawing groups would increase the acidity of this final product even further, the presence of two carbonyl groups is sufficient to render the methylene (B1212753) protons acidic enough (pKa ≈ 9-11) to be irreversibly deprotonated by the alkoxide base, thus driving the reaction to completion. numberanalytics.commasterorganicchemistry.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their relationships with neighboring atoms. For 1-(2,4-dimethoxyphenyl)butane-1,3-dione, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.

Like many β-diketones, this compound can exist in equilibrium between its diketo and enol tautomeric forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and concentration. The presence of both tautomers in solution would be observable in the NMR spectra, resulting in two distinct sets of signals. The enol form is often stabilized by an intramolecular hydrogen bond, which gives rise to a characteristic downfield proton signal.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic, methoxy (B1213986), methylene (B1212753), and methyl protons.

The aromatic region would display a characteristic splitting pattern for the three protons on the dimethoxy-substituted benzene (B151609) ring. The proton at the 6'-position, situated between a methoxy group and the butane-1,3-dione substituent, would likely appear as a doublet. The protons at the 3' and 5' positions would also exhibit distinct signals, with their chemical shifts influenced by the electron-donating methoxy groups.

The two methoxy groups (-OCH₃) are expected to appear as sharp singlets, though they would have slightly different chemical shifts due to their different positions on the aromatic ring (positions 2' and 4'). The protons of the methylene group (-CH₂-) and the terminal methyl group (-CH₃) of the butane-1,3-dione chain would also give rise to characteristic signals. In the enol form, a vinyl proton signal would appear, and the intramolecularly hydrogen-bonded enolic proton would be observed as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (H-6') | ~7.5-7.8 | d | 1H |

| Aromatic H (H-5') | ~6.4-6.6 | dd | 1H |

| Aromatic H (H-3') | ~6.4-6.6 | d | 1H |

| Methylene (CH₂) (keto) | ~4.0-4.2 | s | 2H |

| Vinyl CH (enol) | ~6.0-6.2 | s | 1H |

| Methoxy (OCH₃) | ~3.8-3.9 | s | 6H |

| Methyl (CH₃) | ~2.1-2.3 | s | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the characterization of the carbon skeleton. A proton-decoupled ¹³C NMR spectrum of this compound would show separate signals for the carbonyl carbons, the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the butane chain.

The two carbonyl carbons of the diketone moiety are expected to resonate at the downfield end of the spectrum, typically in the range of 180-200 ppm. The six carbons of the aromatic ring would appear in the 100-165 ppm region, with the carbons directly attached to the oxygen atoms of the methoxy groups (C-2' and C-4') being the most deshielded. The signals for the two methoxy carbons would be found around 55-60 ppm. The aliphatic carbons of the methylene and methyl groups would appear at the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~180-200 |

| Aromatic C (C-2', C-4') | ~160-165 |

| Aromatic C (C-6') | ~130-135 |

| Aromatic C (C-1') | ~115-120 |

| Aromatic C (C-3', C-5') | ~98-110 |

| Methoxy (OCH₃) | ~55-60 |

| Methylene (CH₂) | ~45-55 |

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-5' and H-6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would be used to definitively link the proton signals of the aromatic ring, methoxy groups, methylene group, and methyl group to their corresponding carbon signals.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Information |

|---|---|---|

| COSY | H-5' ↔ H-6' | Confirms connectivity of aromatic protons. |

| HSQC | Aromatic H ↔ Aromatic C | Assigns carbons directly bonded to aromatic protons. |

| HSQC | OCH₃ H ↔ OCH₃ C | Assigns methoxy carbons. |

| HSQC | CH₂ H ↔ CH₂ C | Assigns the methylene carbon. |

| HSQC | CH₃ H ↔ CH₃ C | Assigns the methyl carbon. |

| HMBC | H-6' ↔ Carbonyl C | Confirms the connection of the dione (B5365651) chain to the ring. |

| HMBC | CH₂ H ↔ Carbonyl C's | Confirms the structure of the butane-1,3-dione moiety. |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₂H₁₄O₄. HRMS would be able to confirm this formula by providing an exact mass measurement that is consistent with the calculated theoretical mass. wikipedia.orgmissouri.edu

Table 4: Molecular Formula and Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₄ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample and identifying its components. core.ac.uk A sample of this compound injected into a GC-MS would first be separated from any impurities. The resulting mass spectrum for the pure compound would show a molecular ion peak corresponding to its molecular weight. Additionally, the electron ionization process in the mass spectrometer would cause the molecule to fragment in a characteristic way. Analysis of these fragment ions can provide further confirmation of the compound's structure. For β-diketones, common fragmentation pathways include cleavage of the C-C bonds adjacent to the carbonyl groups, leading to the formation of acylium ions. core.ac.uk

Based on a comprehensive search of available scientific literature and chemical databases, specific experimental data for the advanced spectroscopic characterization and structural elucidation of this compound is not publicly available.

Detailed research findings and data tables for the following analytical methods, as requested for the specified compound, could not be located:

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

X-ray Diffraction

Elemental Analysis

While information exists for analogous compounds with different substitution patterns on the phenyl ring (e.g., 4-methoxy, 3,4-dimethoxy, or 2,4-dimethyl derivatives), the strict requirement to focus solely on this compound prevents the inclusion of this data.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements due to the absence of published research data for this specific chemical compound.

Chemical Reactivity and Mechanistic Investigations

Keto-Enol Tautomerism and Equilibrium Studies

1,3-Dicarbonyl compounds, including 1-(2,4-Dimethoxyphenyl)butane-1,3-dione, are characterized by the existence of a tautomeric equilibrium between the keto and enol forms. bohrium.com This phenomenon involves the migration of a proton and the shifting of bonding electrons. The equilibrium position is influenced by various factors, including the solvent, temperature, and the electronic and steric effects of the substituents. researchgate.net

The enol form is stabilized by the formation of an intramolecular hydrogen bond and an extended conjugated system. stackexchange.com For 1-phenylbutane-1,3-dione, a related compound, two enol tautomers are possible, with the one featuring more extended conjugation being predominant. stackexchange.com In the case of this compound, the presence of electron-donating methoxy (B1213986) groups on the phenyl ring can influence the electron density of the conjugated system, thereby affecting the stability of the enol tautomer.

Studies on similar 1-(2-hydroxyphenyl)butane-1,3-dione derivatives have shown a mixture of keto and enol tautomers in solution, with the enol form often being the major species. rsc.org The ratio of these tautomers can be determined using spectroscopic methods such as 1H NMR, which would show distinct signals for the protons in each form. bohrium.com For example, the methylene (B1212753) protons of the keto form would appear as a singlet, while the vinyl proton of the enol form would also be a singlet at a different chemical shift. The enolic hydroxyl proton would typically appear as a broad singlet.

Table 1: Tautomeric Forms of this compound

| Tautomer | Structure | Key Features |

| Keto Form |  | Contains two carbonyl groups and an active methylene group. |

| Enol Form |  | Contains a hydroxyl group, a carbonyl group, and a carbon-carbon double bond, stabilized by intramolecular hydrogen bonding and conjugation. |

Reactions Involving the Active Methylene Group of 1,3-Diketones

The methylene group situated between the two carbonyl groups in 1,3-diketones is highly acidic due to the electron-withdrawing nature of the adjacent carbonyls, which stabilize the resulting carbanion through resonance. This "active methylene" group is a key site of reactivity. nih.gov

The acidity of these protons allows for easy deprotonation by a base to form a stable enolate ion. This enolate is a potent nucleophile and can participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the central carbon.

Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group.

Halogenation: Reaction with halogens to introduce one or two halogen atoms at the active methylene position.

These reactions provide a powerful tool for the elaboration of the 1,3-dicarbonyl framework, leading to a wide array of more complex molecules.

Condensation Reactions, Including Knoevenagel Condensations

The active methylene group of this compound can participate in condensation reactions with aldehydes and ketones. A prominent example is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of the active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. sigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

In a Knoevenagel condensation involving this compound and an aldehyde (R-CHO), the product would be a highly functionalized α,β-unsaturated dicarbonyl compound. The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is often accompanied by decarboxylation when one of the activating groups is a carboxylic acid. wikipedia.org

These condensation reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds and the construction of complex molecular architectures. researchgate.net

Cyclization Pathways Leading to Heterocyclic Systems

1,3-Dicarbonyl compounds are invaluable precursors for the synthesis of a wide variety of heterocyclic systems due to the presence of two electrophilic carbonyl carbons and a nucleophilic central carbon (in its enolate form).

Domino Benzannulation Routes

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient approach to complex molecules. Benzannulation is a process that constructs a benzene (B151609) ring. Domino benzannulation routes involving 1,3-dicarbonyl compounds can lead to the formation of fused aromatic systems. nih.gov For instance, a domino propargylation/furanylation/benzannulation reaction of 2,4-diyn-1-ols with 1,3-dicarbonyl compounds has been developed for the synthesis of aryl/heteroaryl-fused benzofurans. nih.gov While not specifically detailing the use of this compound, this methodology is applicable to this class of compounds.

Formation of Diverse Heterocycles (e.g., Pyrrole, Furan, Pyridine, Benzodiazepine (B76468) Derivatives)

Pyrrole and Furan Derivatives: The Paal-Knorr synthesis is a classic method for the synthesis of pyrroles and furans from 1,4-dicarbonyl compounds. uctm.edupharmaguideline.com Although this compound is a 1,3-dicarbonyl compound, it can be a precursor to the necessary 1,4-dicarbonyl intermediate through reactions at the active methylene group. For instance, reaction with an α-haloketone can lead to a 1,4-dicarbonyl compound, which can then undergo cyclization with ammonia (B1221849) or a primary amine to form a substituted pyrrole, or dehydration to form a furan. uctm.eduresearchgate.net

Pyridine Derivatives: Substituted pyridines can be synthesized from 1,3-dicarbonyl compounds through various multicomponent reactions. The Hantzsch pyridine synthesis, for example, involves the condensation of a β-ketoester (or a 1,3-diketone), an aldehyde, and ammonia or an ammonium (B1175870) salt. nih.gov A variation of this, the Bohlmann-Rahtz pyridine synthesis, can also be employed. researchgate.net These methods allow for the construction of the pyridine ring with substituents derived from the starting materials.

Benzodiazepine Derivatives: Benzodiazepines are a class of seven-membered heterocyclic compounds. google.com Their synthesis can involve the condensation of a 1,2-diaminobenzene with a 1,3-dicarbonyl compound. The reaction of o-phenylenediamine (B120857) with this compound would be expected to yield a 1,5-benzodiazepine derivative. The specific reaction conditions would influence the final product.

Table 2: Heterocyclic Systems from 1,3-Dicarbonyl Precursors

| Heterocycle | General Synthetic Method | Reactants with 1,3-Diketone |

| Pyrrole | Paal-Knorr Synthesis (via 1,4-diketone) | α-Haloketone, followed by Ammonia/Amine |

| Furan | Paal-Knorr Synthesis (via 1,4-diketone) | α-Haloketone, followed by Dehydration |

| Pyridine | Hantzsch Synthesis | Aldehyde, Ammonia/Ammonium Salt |

| Benzodiazepine | Condensation | o-Phenylenediamine |

Advanced Carbon-Carbon Bond Forming Reactions

The reactivity of this compound makes it a valuable participant in a range of advanced carbon-carbon bond forming reactions. sigmaaldrich.com The formation of the enolate from the active methylene group is central to its utility in these transformations.

Examples of such reactions include:

Michael Addition: The enolate of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction. This is a powerful method for the formation of 1,5-dicarbonyl compounds, which are themselves versatile synthetic intermediates.

Domino Reactions: As mentioned previously, this compound can be a key component in domino reaction sequences that efficiently build molecular complexity. rsc.org These reactions often involve an initial C-C bond formation followed by one or more subsequent reactions, such as cyclizations or rearrangements.

Multicomponent Reactions: The ability of this compound to react with multiple components in a single pot, such as in the Hantzsch pyridine synthesis, underscores its utility in modern synthetic chemistry where efficiency and atom economy are paramount.

The diverse reactivity of this compound, stemming from its keto-enol tautomerism and the presence of an active methylene group, establishes it as a versatile building block in organic synthesis for the construction of complex acyclic and heterocyclic structures.

C-C Bond Insertion Reactions

Transition-metal catalysis enables the formal insertion into the C-C bond of 1,3-dicarbonyl compounds, including this compound. These reactions provide an efficient route to polycarbonyl compounds that feature an all-carbon quaternary center. A common strategy involves the reaction of the diketone with a metal carbene, which is typically generated from a diazo compound.

The mechanism is believed to proceed not through a direct insertion but via a "cyclopropanation/ring-opening" sequence. rsc.org Initially, the metal carbene reacts with the enol form of the diketone to form a divinylcyclopropane intermediate. This intermediate is unstable and undergoes a rapid ring-opening reaction, driven by the release of ring strain and the formation of a more stable conjugated system. This sequence results in the net insertion of the carbene carbon into the C-C bond between the carbonyl carbon and the active methylene carbon. Silver and rhodium catalysts have been shown to be effective in promoting this transformation. rsc.orgnih.gov

Table 1: C-C Bond Insertion Reaction of 1,3-Diketones

| Catalyst | Carbene Source | Product Type | Mechanism | Ref |

| Silver (I) salts | α-Aryl-α-diazoesters | Polycarbonyl compound with quaternary center | Cyclopropanation/Ring-Opening | rsc.org |

| Rhodium (II) complexes | Diazo Compounds | Functionalized dicarbonyls | Formal 1,3-insertion | nih.gov |

Photoredox-Catalyzed 1,2-Oxo-Alkylation Mechanisms

Visible-light photoredox catalysis offers a mild and efficient method for the 1,2-oxo-alkylation of vinyl arenes using 1,3-diones like this compound. This reaction leads to the synthesis of valuable 1,4-dicarbonyl compounds through a C-C bond activation process. rsc.org A common photocatalyst for this transformation is fluorescein, which can be activated by blue light in the presence of air as a benign oxidant. rsc.org

The proposed mechanism initiates with the formation of an enolate from the diketone in the presence of a base. This enolate is then oxidized via a single-electron transfer (SET) to the excited photocatalyst, generating a dicarbonyl radical. This electrophilic radical subsequently adds to the electron-rich double bond of a vinyl arene. The resulting benzylic radical is trapped by molecular oxygen from the air to form a peroxide radical. This intermediate can then undergo further steps, such as reduction and elimination, to yield the final 1,4-dicarbonyl product and regenerate the photocatalyst. rsc.orgchemrxiv.org This method is noted for its broad substrate scope and tolerance of various functional groups. rsc.org

Table 2: Key Features of Photoredox-Catalyzed 1,2-Oxo-Alkylation

| Feature | Description | Ref |

| Catalyst System | Fluorescein (photocatalyst) | rsc.org |

| Oxidant | Air (O₂) | rsc.org |

| Reactants | 1,3-Diketone, Vinyl arene | rsc.org |

| Product | 1,4-Dicarbonyl compound | rsc.org |

| Key Intermediate | Dicarbonyl radical | chemrxiv.org |

| Conditions | Visible light (e.g., blue LEDs), room temperature | rsc.org |

Oxidation and Reduction Processes Involving the Diketone Moiety

The diketone moiety of this compound can undergo both oxidation and reduction, targeting either the carbonyl groups or the adjacent active methylene group.

Oxidation: The active methylene group situated between the two carbonyls is susceptible to oxidation. A well-established method for this transformation is the Riley oxidation, which employs selenium dioxide (SeO₂). adichemistry.comwikipedia.org This reaction converts the methylene group into a carbonyl group, transforming the 1,3-diketone into a 1,2,3-trione. The mechanism involves the enol form of the diketone attacking the electrophilic selenium center, followed by a series of rearrangements and hydrolysis to yield the final product. wikipedia.org This method is highly effective for synthesizing vicinal tricarbonyl compounds. asianpubs.org

Reduction: The carbonyl groups of the diketone can be selectively reduced. The use of sodium borohydride (B1222165) (NaBH₄) typically results in the reduction of one or both carbonyls to hydroxyl groups, yielding a β-hydroxyketone or a 1,3-diol, respectively. The stereochemical outcome of the diol can be controlled; for instance, reduction with NaBH₄ in the presence of albumin can lead to high diastereoselectivity for the anti-1,3-diol. rsc.org Alternatively, reagents like catecholborane are used for the stereoselective synthesis of syn-1,3-diols from the intermediate β-hydroxy ketones. acs.org Catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed to reduce the carbonyl groups, often after a condensation reaction has formed an α,β-unsaturated ketone. youtube.com

Table 3: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent | Functional Group Transformed | Product | Ref |

| Oxidation | Selenium Dioxide (SeO₂) | Active Methylene (-CH₂-) | 1,2,3-Triketone | adichemistry.comasianpubs.org |

| Reduction | Sodium Borohydride (NaBH₄) | Carbonyls (C=O) | β-Hydroxyketone or 1,3-Diol | rsc.org |

| Reduction | Catecholborane | β-Hydroxyketone | syn-1,3-Diol | acs.org |

Halogenation Reactions (e.g., Fluorination)

The active methylene proton of this compound is acidic and can be easily removed, making the central carbon nucleophilic and susceptible to electrophilic halogenation. Fluorination is a particularly common transformation due to the unique properties that fluorine atoms impart to organic molecules.

Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are widely used for this purpose. ref.ac.ukwikipedia.org The reaction is typically performed in a suitable solvent and proceeds readily, often without the need for a catalyst or strong base. organic-chemistry.org The mechanism is believed to involve the attack of the enol or enolate form of the diketone on the electrophilic fluorine atom of the reagent. ref.ac.ukcore.ac.uk This process is a polar, two-electron process rather than a single-electron transfer pathway. core.ac.uk By controlling the stoichiometry of the fluorinating agent, either mono- or di-fluorination of the active methylene position can be achieved with high selectivity. organic-chemistry.org

Table 4: Electrophilic Fluorination of 1,3-Diketones

| Reagent | Product(s) | Key Features | Mechanism | Ref |

| Selectfluor® | 2-Fluoro-1,3-diketone, 2,2-Difluoro-1,3-diketone | High selectivity for mono- or di-fluorination. Can be performed in aqueous media. | Electrophilic attack on enol/enolate | ref.ac.ukorganic-chemistry.org |

Coordination Chemistry and Ligand Properties

1-(2,4-Dimethoxyphenyl)butane-1,3-dione as a Chelating Ligand

This compound is a bidentate chelating ligand that coordinates to a metal center through the two oxygen atoms of its dionate functional group. The ligand exists in a tautomeric equilibrium between the keto and enol forms, with the enol form being stabilized by intramolecular hydrogen bonding. Upon deprotonation, the resulting enolate anion readily forms a six-membered chelate ring with a metal ion.

The presence of the 2,4-dimethoxyphenyl group can influence the electronic properties of the ligand through inductive and resonance effects. The methoxy (B1213986) groups are electron-donating, which can increase the electron density on the diketonate moiety, thereby affecting the stability and reactivity of the resulting metal complexes. The steric bulk of the substituted phenyl ring can also play a role in determining the coordination geometry and nuclearity of the metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature of the final product.

Copper(II) Complexes: Copper(II) complexes of β-diketones are readily synthesized by reacting a copper(II) salt, such as copper(II) chloride or copper(II) acetate (B1210297), with the ligand in a 1:2 molar ratio. These complexes, with the general formula [Cu(dmbp-bd)₂], are often colored and paramagnetic. The synthesis is typically carried out in a solvent like ethanol (B145695) or methanol, and the product can be isolated by filtration upon cooling or evaporation of the solvent.

Nickel(II) Complexes: Nickel(II) complexes can be prepared similarly, by reacting a nickel(II) salt with the ligand. The resulting [Ni(dmbp-bd)₂] complexes are also often colored and can exhibit different coordination geometries depending on the reaction conditions and the presence of other coordinating ligands. For instance, in the absence of strongly coordinating solvents, square planar complexes are common, while in the presence of coordinating solvents or with sterically demanding ligands, octahedral or tetrahedral geometries can be observed.

Tin(IV) Complexes: Tin(IV) complexes of β-diketones can be synthesized by reacting a tin(IV) halide, such as tin(IV) chloride, with the ligand. The reaction can lead to the formation of complexes with the general formula [Sn(dmbp-bd)₂Cl₂]. These complexes are typically diamagnetic and can adopt an octahedral geometry.

The characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O and C=C bonds of the diketonate moiety.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Sn(IV), NMR can provide detailed information about the structure of the ligand and the complex in solution.

Elemental Analysis: To determine the empirical formula of the complex and confirm its stoichiometry.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.

The coordination geometry of the metal ion in these complexes is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the ligand, and the presence of any additional ligands.

Copper(II) Complexes: Copper(II) β-diketonate complexes commonly adopt a square planar or a distorted square planar geometry. In some cases, they can also form five-coordinate square pyramidal or trigonal bipyramidal structures, or even six-coordinate distorted octahedral geometries if additional ligands, such as water or solvent molecules, are coordinated. utm.md

Nickel(II) Complexes: Nickel(II) complexes with β-diketone ligands can exhibit a variety of coordination geometries. Square planar complexes are common, particularly with less sterically hindered ligands. However, tetrahedral and octahedral geometries are also frequently observed. The interconversion between these geometries can sometimes occur in solution. luc.edu

Table 1: Representative Structural Data for Analogous Metal β-Diketonate Complexes (Note: Data for the specific this compound complexes are not readily available in the searched literature. The data below are for structurally similar complexes and are provided for illustrative purposes.)

| Metal Ion | Ligand | Coordination Geometry | M-O Bond Length (Å) | O-M-O Angle (°) | Reference |

| Cu(II) | Benzoylacetone | Distorted Square Planar | 1.91 - 1.93 | 90 - 94 | researchgate.net |

| Ni(II) | Dibenzoylmethane | Square Planar | 1.85 - 1.87 | 88 - 92 | nsf.gov |

| Sn(IV) | Acetylacetone | Octahedral | 2.05 - 2.08 | 85 - 95 | winona.edu |

Electrochemical Properties of Metal-Diketone Complexes

The electrochemical behavior of metal β-diketonate complexes is of interest for their potential applications in areas such as electrocatalysis and as redox-active materials. Cyclic voltammetry is a common technique used to study the redox properties of these complexes.

The redox potentials of the metal complexes are influenced by the nature of the metal ion and the electronic properties of the β-diketone ligand. The electron-donating methoxy groups on the phenyl ring of this compound are expected to increase the electron density at the metal center, which may make the oxidation of the metal ion more difficult (i.e., shift the oxidation potential to more positive values) compared to complexes with electron-withdrawing groups on the ligand.

For instance, in analogous Cu(II) β-diketonate complexes, a reversible or quasi-reversible one-electron reduction corresponding to the Cu(II)/Cu(I) couple is often observed. The potential at which this reduction occurs can be tuned by modifying the substituents on the β-diketone ligand. researchgate.net Similarly, Ni(II) complexes can undergo redox processes at the metal center. The electrochemical behavior of Sn(IV) complexes is generally centered on the ligand, as the Sn(IV) center is typically redox-inactive under common electrochemical conditions.

Table 2: Illustrative Electrochemical Data for Analogous Metal β-Diketonate Complexes (Note: Specific data for this compound complexes are not available in the searched literature. The data below are for analogous systems and are intended to be representative.)

| Metal Complex | Redox Process | E½ (V vs. Ag/AgCl) | Reference |

| [Cu(benzoylacetonate)₂] | Cu(II)/Cu(I) | -0.65 | researchgate.net |

| [Ni(acetylacetonate)₂] | Ni(II)/Ni(I) | -1.80 | luc.edu |

Ligand Field Theory and Electronic Structure in Coordination Compounds

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. It considers the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. This interaction leads to the splitting of the d-orbitals into different energy levels.

For a square planar Cu(II) complex (d⁹ configuration), the d-orbitals split into four different energy levels. The electronic transitions between these levels give rise to the characteristic colors of these complexes and can be observed in their UV-Vis spectra. The energy of these transitions is related to the ligand field splitting parameter, Δ.

In the case of Ni(II) complexes (d⁸ configuration), the electronic spectrum and magnetic properties are highly dependent on the coordination geometry. Square planar Ni(II) complexes are typically diamagnetic and show characteristic d-d transitions in their electronic spectra. Octahedral Ni(II) complexes are paramagnetic with two unpaired electrons and exhibit different sets of d-d transitions.

The electronic structure of Sn(IV) complexes, which have a d¹⁰ configuration, is not typically described using Ligand Field Theory in the same way as for transition metals, as the d-orbitals are completely filled and are not involved in bonding to the same extent.

The nature of the β-diketonate ligand, including the substituents on the phenyl ring, influences the ligand field strength. The electron-donating methoxy groups in this compound are expected to have a moderate influence on the ligand field splitting energy compared to unsubstituted or electron-withdrawing substituted analogues.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of organic compounds. nih.govmdpi.com This method is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing molecules of moderate size like 1-(2,4-Dimethoxyphenyl)butane-1,3-dione. mdpi.com DFT calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p) or Def2-TZVP, to solve the Schrödinger equation approximately. nih.govresearchgate.netnih.gov

A fundamental step in computational analysis is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. This process identifies the most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformer.

Table 1: Representative Optimized Geometrical Parameters for β-Diketones (Illustrative) Note: This table presents typical bond lengths from DFT calculations on similar β-diketone structures for illustrative purposes, as specific experimental or calculated data for this compound were not available in the cited sources.

| Parameter | Bond Type | Typical Calculated Bond Length (Å) |

| C-C (ring) | Aromatic C-C | 1.39 - 1.41 |

| C=O | Ketone | 1.25 - 1.28 |

| C-C (dione) | Single Bond | 1.45 - 1.48 |

| C-O (methoxy) | Aromatic C-O | 1.36 - 1.38 |

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT is used to calculate the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests high chemical reactivity and polarizability, indicating the molecule is more likely to undergo electronic transitions. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethoxyphenyl ring, while the LUMO would likely be centered on the electron-withdrawing β-dicarbonyl portion of the molecule. This separation facilitates intramolecular charge transfer (ICT). nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors Note: The values in this table are representative examples for aromatic β-diketones based on DFT calculations and serve to illustrate the concepts. They are not specific data for this compound.

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.2 to -5.8 |

| LUMO Energy | ELUMO | - | -2.1 to -1.7 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.1 to 4.4 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.05 to 2.2 |

| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | 3.95 to 4.0 |

| Electrophilicity Index | ω | χ² / (2η) | 3.5 to 3.8 |

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. scispace.com

Vibrational Spectroscopy: Theoretical FT-IR and FT-Raman spectra can be computed by calculating the harmonic vibrational frequencies. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, typically showing good agreement with experimental spectra. scispace.com This allows for precise assignment of vibrational modes to specific functional groups, such as the C=O stretches of the dione (B5365651), the C-O-C stretches of the methoxy (B1213986) groups, and the various vibrations of the aromatic ring.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. openaccesspub.org By calculating the magnetic shielding tensors for each nucleus and comparing them to a reference standard like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. nih.gov This is invaluable for assigning peaks in experimental spectra and confirming the molecular structure.

Like other β-diketones, this compound can exist in equilibrium between its diketo form and two possible keto-enol tautomers. nih.govruc.dk This tautomerism is a key aspect of its chemical nature. researchgate.net DFT is an essential tool for investigating the relative stabilities of these tautomers. researchgate.net

By performing geometry optimization and frequency calculations for both the diketo and the enol forms, their relative electronic energies (ΔE) and Gibbs free energies (ΔG) can be determined. ruc.dk For most β-diketones, the enol form is significantly more stable than the diketo form. This stability arises from two main factors: the formation of a conjugated π-system involving the C=C and C=O bonds, and the presence of a strong, resonance-assisted intramolecular hydrogen bond that forms a stable six-membered ring. stackexchange.com DFT calculations can quantify this energy difference, allowing for the prediction of the equilibrium constant between the tautomers. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. mdpi.comnih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions would be concentrated around the highly electronegative oxygen atoms of the carbonyl and methoxy groups. nih.govnih.gov

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms. thaiscience.info

Green regions represent areas of neutral potential.

The MEP map for this compound would clearly identify the carbonyl oxygens as the primary sites for interactions with electrophiles or as hydrogen bond acceptors. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, specific intermolecular contacts can be identified and characterized. nih.gov

Red spots on the dnorm map indicate close intermolecular contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum.

Blue regions represent contacts that are longer than the van der Waals separation.

White regions indicate contacts approximately at the van der Waals distance.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding. For a molecule such as this compound, NBO analysis offers deep insights into electron delocalization and the hybridization of atomic orbitals, which are crucial for understanding its structure, stability, and reactivity.

The structure of this compound, like other β-diketones, is characterized by keto-enol tautomerism. The enol form is particularly stabilized by a six-membered chelate ring formed via an intramolecular hydrogen bond. This structural feature creates a conjugated system where π-electron delocalization can occur. The presence of the 2,4-dimethoxyphenyl group further influences this electronic system. researchgate.net

These interactions can be summarized as follows:

LP (O) → π(C=C):* Delocalization from the oxygen lone pair to the π-antibonding orbital of the carbon-carbon double bond in the enol ring.

LP (O) → π(C=O):* Interaction between the lone pair of one oxygen and the π-antibonding orbital of the other carbonyl group.

π(C=C) → π(Phenyl Ring):* Conjugative interaction between the double bond of the enol and the aromatic system.

π(Phenyl Ring) → π(C=C) and π(C=O):** Reciprocal delocalization from the aromatic ring into the β-diketone moiety.

The hybridization of the atoms involved in this system can also be precisely described by NBO. The carbon and oxygen atoms in the chelate ring are expected to have sp2 hybridization, consistent with their involvement in π-bonding. The analysis provides the specific composition of these hybrid orbitals (e.g., the percentage of s and p character), which deviates from ideal sp2 values due to the specific electronic environment.

An illustrative NBO analysis for the principal delocalization interactions in the enol form of a generic aryl β-diketone is presented below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O1) | π* (C2=C3) | 45.8 | π-conjugation |

| LP (O2) | π* (C2=C3) | 18.2 | π-conjugation |

| π (C2=C3) | π* (C1=O1) | 22.5 | π-conjugation |

| π (C2=C3) | π* (CAr-CAr) | 15.3 | Ring-Enol Conjugation |

| π (CAr-CAr) | π* (C2=C3) | 12.1 | Enol-Ring Conjugation |

Note: The data in this table is illustrative and represents typical values for aryl β-diketones to demonstrate the principles of NBO analysis. O1 and O2 refer to the hydroxyl and carbonyl oxygens, respectively, in the enol tautomer.

Solvatochromic Studies Through Computational Modeling

Solvatochromism refers to the change in a substance's color—or more broadly, its UV-Visible absorption spectrum—when dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of the solute molecule. Computational modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), is a key tool for investigating and predicting the solvatochromic behavior of compounds like this compound. researchgate.net

The effect of the solvent is typically modeled using a Polarizable Continuum Model (PCM). researchgate.net In this approach, the solvent is treated as a continuous dielectric medium characterized by its dielectric constant (ε), which surrounds a cavity containing the solute molecule. This method allows for the calculation of the electronic absorption spectra in various solvents, predicting shifts in the maximum absorption wavelength (λmax).

For a molecule like this compound, the primary electronic transition of interest is the π → π* transition within the conjugated system of the enol tautomer. The position of this absorption band is sensitive to solvent polarity. The direction of the shift (to longer or shorter wavelengths) depends on the relative stabilization of the ground and excited states by the solvent. If the excited state is more polar than the ground state, it will be more stabilized by polar solvents, leading to a red shift (bathochromic shift) in λmax. Conversely, if the ground state is more stabilized, a blue shift (hypsochromic shift) is observed.

Computational studies can correlate the calculated λmax with various solvent polarity parameters. Multiple linear regression analysis is often used to dissect the contributions of different types of solute-solvent interactions, such as general polarity/polarizability and specific hydrogen bonding effects. semanticscholar.org

The results from a computational solvatochromism study would typically include the predicted λmax values in a range of solvents with varying properties.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Shift Type (vs. n-Hexane) |

|---|---|---|---|

| n-Hexane | 1.88 | 340 | - |

| Chloroform | 4.81 | 345 | Bathochromic |

| Acetone | 20.7 | 348 | Bathochromic |

| Ethanol (B145695) | 24.6 | 352 | Bathochromic |

| Acetonitrile | 37.5 | 350 | Bathochromic |

| Water | 80.1 | 355 | Bathochromic |

Note: The data presented in this table is hypothetical and serves to illustrate the expected trend of a bathochromic shift with increasing solvent polarity for a compound where the excited state is more polar than the ground state.

These computational investigations are crucial for understanding the electronic properties of this compound and how they are modulated by its environment, which is fundamental for the rational design of molecules with specific optical properties.

Applications in Organic Synthesis and Advanced Materials

Role as a Versatile Synthetic Building Block

The reactivity of the methylene (B1212753) group situated between the two carbonyls, along with the susceptibility of the carbonyls to nucleophilic attack, establishes 1-(2,4-Dimethoxyphenyl)butane-1,3-dione as a versatile scaffold for constructing more complex molecular architectures.

This dione (B5365651) is a key starting material for creating analogues of complex natural products. For instance, it can be utilized in the synthesis of molecules structurally related to brackenin, a naturally occurring lignan. The general synthetic strategy involves the oxidative coupling of corresponding trimethylsilyl (B98337) enol ethers to form 1,4-diaryl-1,4-diketones. researchgate.netrsc.org These diketone intermediates, which can be derived from precursors like this compound, undergo subsequent reactions such as dibenzylation to yield the final brackenin-like compounds. researchgate.netrsc.org This approach highlights the utility of the dione's core structure in building the necessary 1,4-dicarbonyl system essential for these natural product analogues. researchgate.net

The scaffold of this compound is instrumental in the synthesis of various pharmaceutical compounds, most notably benzodiazepine (B76468) derivatives, a class of compounds with significant medicinal applications. nih.gov The synthesis often involves a one-pot, three-component reaction where a β-diketone, such as the title compound, reacts with 1,2-phenylenediamine and an aldehyde derivative. rsc.org This efficient method allows for the construction of tricyclic or tetracyclic benzodiazepine systems with a variety of functional groups in good to excellent yields (82–97%). rsc.org The versatility of this reaction enables the creation of a diverse library of 1,4-benzodiazepine-2,5-diones and related quinazolinones, which have shown promise as anti-tubercular agents. rsc.org These synthetic routes underscore the importance of the dione as a foundational element for building the seven-membered diazepine (B8756704) ring crucial for biological activity. rsc.orgresearchgate.net

The structural framework of this compound serves as a valuable precursor for creating complex polycyclic aromatic systems, including indenofluorene derivatives, which are of significant interest for their applications in organic electronics. mdpi.comrsc.org While direct synthesis from the title compound is a specific pathway, the general strategy often involves the cyclization of appropriately substituted phenyl-based precursors. For example, derivatives of indane-1,3-dione, a related structural motif, are used to build larger fused systems. mdpi.comnih.gov The synthesis of the indeno[1,2-a]fluorene scaffold, a historically elusive regioisomer, demonstrates the intricate chemical transformations required to build such polycyclic systems. researchgate.netbohrium.com The electronic properties of these materials can be fine-tuned by altering substituents, making precursors with specific electronic characteristics, like the dimethoxy-substituted phenyl group, particularly valuable. rsc.org

Ligand in Catalysis and Sensing Technologies

The β-diketone moiety in this compound allows it to function as a bidentate ligand, capable of forming stable complexes with a variety of metal ions. This property is leveraged in the fields of catalysis and chemical sensing. The ability of the diketone to coordinate with metal centers can modulate the electronic properties and reactivity of the metal, which is a key principle in designing catalysts. nih.gov In sensing technologies, the interaction of the diketone ligand with specific ions can lead to a detectable signal, such as a change in color or fluorescence, forming the basis for optical sensors. nih.gov

Potential in Polymer Science and Organic Electronics

In the realm of polymer science and organic electronics, dione-containing compounds are integrated into polymer backbones to create organic semi-conducting materials. rsc.org While research has focused on related structures like dihydropyrroloindoledione, the principles apply to polymers derived from this compound. rsc.org Copolymerization of such dione units with other aromatic monomers like thiophene (B33073) or phenyl groups can produce low-bandgap polymers with broad absorption spectra and deep energy levels. These properties are highly desirable for applications in organic field-effect transistors (OFETs) and photovoltaic cells. rsc.org The dimethoxyphenyl substituent on the dione can further enhance solubility and influence the solid-state packing of the resulting polymers, which are critical factors for device performance.

Materials Science Applications (e.g., Optical Sensing, Non-Linear Optical Properties)

The conjugated system inherent in this compound and its derivatives makes them candidates for applications in materials science, particularly for optical technologies. These molecules can exhibit significant third-order non-linear optical (NLO) properties, which are crucial for applications in optical switching and signal processing. researchgate.netnih.gov The NLO response can be tuned by modifying the molecular structure, for instance, by creating donor-acceptor chromophores. nih.gov The interaction between the electron-donating dimethoxyphenyl group and the electron-accepting dicarbonyl moiety provides a basis for intramolecular charge transfer, a key feature for enhancing NLO activity. rsc.org Research on related chalcone (B49325) structures, which share a similar conjugated backbone, has demonstrated that these types of molecules can be used as NLO materials and for optical sensing. nih.govresearchgate.net

Green Chemistry Approaches in the Synthesis and Application of the Compound

Adoption of Environmentally Benign Solvents (e.g., Water, 2-Methyltetrahydrofuran)

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of β-diketones, often relying on volatile and hazardous organic solvents, are being re-evaluated in favor of greener alternatives.

Water , as a solvent, presents an ideal green option due to its non-toxicity, non-flammability, and abundance. The Claisen condensation, a fundamental reaction for the synthesis of β-diketones, can be adapted to aqueous conditions. While the reactants, such as 2,4-dimethoxyacetophenone and an acetate (B1210297) source, may have limited water solubility, techniques like phase-transfer catalysis or the use of surfactants can facilitate the reaction. The hydrophobic effect of water can also enhance reaction rates by bringing organic reactants closer together.

2-Methyltetrahydrofuran (2-MeTHF) is another promising green solvent derived from renewable resources like corn cobs and sugarcane bagasse. It is recognized as a more environmentally friendly alternative to solvents like tetrahydrofuran (B95107) (THF) and dichloromethane. Its higher boiling point reduces volatile emissions, and it is more stable in the presence of acids and bases. For the synthesis of 1-(2,4-Dimethoxyphenyl)butane-1,3-dione, 2-MeTHF can serve as a suitable medium for the Claisen condensation, offering good solubility for the reactants while being less hazardous than traditional solvents.

Below is a comparative table of properties for these green solvents against a conventional solvent:

| Solvent | Source | Boiling Point (°C) | Key Environmental/Safety Features |

| Water | Abundant natural resource | 100 | Non-toxic, non-flammable, readily available |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable biomass | ~80 | Biodegradable, lower volatility than THF, stable |

| Tetrahydrofuran (THF) | Petrochemical | 66 | Volatile, peroxide-forming, less sustainable |

Principles of Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The goal is to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

The synthesis of this compound via a Claisen condensation between 2,4-dimethoxyacetophenone and an acylating agent like ethyl acetate can be analyzed for its atom economy. The idealized reaction is as follows:

2,4-dimethoxyacetophenone + Ethyl acetate → this compound + Ethanol (B145695)

To calculate the theoretical atom economy, the molecular weights of the reactants and the desired product are considered:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,4-dimethoxyacetophenone | C₁₀H₁₂O₃ | 180.19 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

| This compound | C₁₂H₁₄O₃ | 222.24 |

| Ethanol (byproduct) | C₂H₆O | 46.07 |

The percent atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

In this case: (222.24 / (180.19 + 88.11)) x 100 = (222.24 / 268.3) x 100 ≈ 82.8%

This calculation demonstrates that, even in an ideal scenario, a significant portion of the reactant mass is converted into a byproduct (ethanol). Green chemistry strategies aim to improve upon this by exploring alternative reaction pathways with higher atom economy or by finding valuable uses for the byproducts. Waste minimization also involves reducing the use of auxiliary substances like solvents and separation agents, and recycling catalysts wherever possible.

Development of Sustainable Reaction Conditions and Methodologies

Beyond solvent choice and atom economy, the development of sustainable reaction conditions is crucial for greening the synthesis of this compound. This includes the use of alternative energy sources and catalytic systems.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. For the synthesis of β-diketones, microwave-assisted Claisen condensations can reduce the need for prolonged heating and large volumes of solvent.

Catalysis plays a central role in sustainable methodologies. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is preferred over homogeneous catalysts. For the Claisen condensation, solid base catalysts could be employed to facilitate the reaction, simplifying the work-up process and reducing aqueous waste generated from neutralizing traditional soluble bases. Biocatalysis, using enzymes to carry out the condensation, represents an even greener frontier, offering high selectivity under mild conditions, though its application to this specific synthesis requires further research.

The following table summarizes the advantages of these sustainable methodologies: